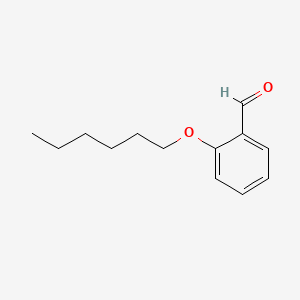

2-(Hexyloxy)benzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIDROUJIGQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221865 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7162-59-6 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7162-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hexyloxy Benzaldehyde and Its Analogs

Strategic Approaches to 2-(Hexyloxy)benzaldehyde Synthesis

The creation of this compound fundamentally involves two key transformations: the formation of the hexyloxy group on the benzene (B151609) ring and the introduction of the aldehyde functionality. These can be performed in different sequences, offering flexibility in the synthetic design.

Williamson Ether Synthesis Routes for Alkoxy-Substituted Benzaldehydes

A primary and widely used method for preparing ethers is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a hexyl halide. The phenoxide is generated by treating salicylaldehyde with a base, which then acts as a nucleophile, attacking the primary alkyl halide (e.g., hexyl bromide) to form the ether. ontosight.aipressbooks.pub

The Williamson ether synthesis is generally effective for primary alkyl halides, as tertiary and to some extent secondary alkyl halides can lead to elimination side reactions. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed. byjus.com In some cases, a catalyst such as an iodide salt can be added to enhance the reaction rate, especially if the alkylating agent is unreactive. byjus.com

A study on the synthesis of fulleropyrrolidine derivatives reports the synthesis of this compound from salicylaldehyde and sodium carbonate in a process that yielded 75.3% of the desired product. researchgate.net

Introduction of Aldehyde Functionality in Hexyloxy-Substituted Arenes

An alternative strategy involves introducing the aldehyde group onto a pre-existing hexyloxy-substituted benzene ring. This process, known as formylation, can be accomplished through several named reactions.

Common formylation methods for electron-rich aromatic rings include the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (prepared from DMF and phosphoryl chloride), and the Duff reaction, which employs hexamethylenetetramine. tcichemicals.com The Riecke reaction, utilizing dichloromethyl methyl ether, is suitable for formylation at sterically hindered positions. tcichemicals.com Another approach is the Bouveault-Bodroux-Chichibabin aldehyde synthesis, where organometallic reagents like Grignard or organolithium compounds react with formamides. tcichemicals.com

For instance, the preparation of 2,5-bis-(hexyloxy)-1,4-dibenzaldehyde has been achieved through a double Duff formylation of a catechol derivative, showcasing the utility of this method for alkoxy-substituted arenes. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Related Synthesis

Palladium-catalyzed reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing aromatic aldehydes, palladium catalysts can facilitate the formylation of aryl halides. rsc.orgorganic-chemistry.orgnih.gov

One such method involves the hydroformylation of aryl halides using tert-butyl isocyanide as a carbon monoxide source and a formate (B1220265) salt as a hydride donor. rsc.orgrsc.org This one-pot reaction is characterized by its mild conditions and tolerance for a wide range of functional groups, offering moderate to excellent yields. rsc.org Another approach utilizes formic acid as both the carbonyl and hydrogen donor in a palladium-catalyzed carbonylative process, activated by propylphosphonic anhydride. nih.gov This method has the advantage of not requiring an additional phosphine (B1218219) ligand or an inert gas atmosphere. nih.gov

Furthermore, palladium catalysis can be employed in the meta-C–H functionalization of masked aromatic aldehydes, expanding the possibilities for synthesizing complex substituted benzaldehydes. nih.gov

Nickel-Catalyzed Reactions for Related Aldehyde Synthesis

Nickel catalysis offers an alternative to palladium for certain transformations. While often associated with the decarbonylation of aldehydes, nickel catalysts can also be involved in coupling reactions. dntb.gov.uaresearchgate.net For example, nickel-catalyzed coupling of aryl iodides with aromatic aldehydes can lead to the formation of ketones. acs.org

Nickel complexes have also been shown to catalyze the addition of aryl halides to aldehydes to form secondary alcohols, a reaction that tolerates acidic functional groups. nih.gov In the context of reductive coupling, nickel catalysts combined with specific ligands can influence the regioselectivity of reactions between aldehydes and dienes. nih.gov While not a direct synthesis of this compound, these nickel-catalyzed methodologies highlight the versatility of this transition metal in the synthesis of functionalized aromatic compounds.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound depends on factors such as starting material availability, desired yield, and scalability.

Efficiency and Yield Considerations in this compound Synthesis

The Williamson ether synthesis is a robust and well-established method. A reported synthesis of this compound from salicylaldehyde achieved a yield of 75.3%. researchgate.net Another study involving the synthesis of an N-methyl imine derivative of this compound noted that the starting aldehyde was prepared from the corresponding hydroxybenzaldehyde and alkyl halide. academie-sciences.fr

Palladium-catalyzed formylations of aryl halides have shown good to excellent yields. For example, the hydroformylation using tert-butyl isocyanide has produced aromatic aldehydes in yields ranging from moderate to excellent. rsc.org Similarly, the palladium-catalyzed formylation of aryl iodides with formic acid has resulted in yields up to 83%. organic-chemistry.org

Below is a table summarizing the yields of related aldehyde syntheses using different methods.

| Product | Reactants | Catalyst/Reagent | Yield (%) |

| This compound | Salicylaldehyde, Hexyl Bromide | Sodium Carbonate | 75.3 researchgate.net |

| Aromatic Aldehydes | Aryl Iodides, Formic Acid | Pd(OAc)₂, I₂, PPh₃ | up to 83 organic-chemistry.org |

| Aromatic Aldehydes | Aryl Halides, tert-Butyl Isocyanide | Palladium(II)/PPh₃ | moderate to excellent rsc.org |

| N-(2-(hexyloxy)benzylidene)methanamine | This compound, CH₃NH₂·HCl | NaHCO₃ | Noteworthy amounts academie-sciences.fr |

Catalytic Systems in Benzaldehyde (B42025) Derivative Preparation

The preparation of benzaldehyde derivatives, including this compound, heavily relies on catalytic systems to enhance reaction efficiency, selectivity, and yield. A variety of catalysts are employed, ranging from transition metals to organocatalysts, each offering specific advantages for different synthetic transformations.

Transition metal catalysts are pivotal in many synthetic routes. For instance, palladium-based catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can form carbon-carbon bonds to introduce various substituents to the benzaldehyde core. numberanalytics.com Rhodium and iridium complexes are effective for hydroformylation reactions, a process that introduces an aldehyde group to an alkene. numberanalytics.com Ruthenium catalysts, particularly on supports like ordered mesoporous carbon (CMK-3), have shown high activity in the hydrogenation of benzaldehyde derivatives. researchgate.net Bimetallic Pd-Ru/C catalysts have demonstrated synergistic effects, leading to increased selectivity for benzyl (B1604629) alcohol in the liquid-phase hydrogenation of benzaldehyde. researchgate.net

In the context of forming the ether linkage in this compound, catalysts play a crucial role in reactions like the Williamson ether synthesis. While not always explicitly catalytic in the traditional sense, the base used to deprotonate the alcohol is a key reagent that drives the reaction. In some variations, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases.

Furthermore, innovative catalytic systems are continuously being developed. For example, a one-pot tandem process for preparing benzylidenemalononitrile (B1330407) derivatives utilizes sodium anthraquinone-1,5-disulfonate (SAS) as a photocatalyst and β-alanine as an organocatalyst, with air serving as the terminal oxidant. uni-regensburg.de Another approach for the synthesis of benzaldehyde and its derivatives involves a catalyst system comprising a transition-metal catalyst, a basic nitrogen-containing ligand as a cocatalyst I, and a basic compound as a cocatalyst II for the one-step direct oxidation of toluene. google.com

The following table provides a summary of various catalytic systems used in the preparation of benzaldehyde derivatives:

| Catalyst System | Reaction Type | Application in Benzaldehyde Derivative Synthesis |

| Palladium-based catalysts | Cross-coupling (e.g., Suzuki-Miyaura) | Introduction of aryl or alkyl groups to the benzene ring. numberanalytics.com |

| Rhodium and Iridium complexes | Hydroformylation | Formation of the aldehyde group from an alkene precursor. numberanalytics.com |

| Ruthenium/CMK-3 | Hydrogenation | Reduction of the aldehyde to an alcohol or other functional groups. researchgate.net |

| Pd-Ru/C (Bimetallic) | Hydrogenation | Selective hydrogenation of benzaldehyde to benzyl alcohol. researchgate.net |

| Sodium Anthraquinone-1,5-disulfonate (SAS) / β-alanine | Photooxidative Knoevenagel Condensation | Tandem synthesis of benzylidenemalononitrile derivatives. uni-regensburg.de |

| Transition-metal / Basic N-ligand / Base | Direct Oxidation | One-step synthesis of benzaldehydes from toluenes. google.com |

| Sn-Beta zeolite | Baeyer–Villiger oxidation | Oxidation of aromatic aldehydes to phenols. researchgate.net |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound and other aromatic aldehydes is gaining significant traction. numberanalytics.comresearchgate.net These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, use of renewable feedstocks, and the design of safer chemicals and processes. numberanalytics.com

One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and its use in reactions like the light-driven cascade for preparing benzylidenemalononitrile derivatives showcases a move away from volatile organic solvents. uni-regensburg.de In this process, the use of water facilitates product isolation through precipitation. uni-regensburg.de Similarly, the use of lemon juice, a natural and biodegradable catalyst, for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes under concentrated solar radiation exemplifies the use of renewable resources and energy sources. rsc.org

The development of catalytic methods is central to green chemistry, as catalysts can improve efficiency and reduce waste. numberanalytics.com For instance, the use of recyclable catalysts for hydroformylation reactions and the development of solvent-free reaction conditions, such as the mechanochemical synthesis of N-methyl imines of aromatic aldehydes, contribute to greener synthetic routes. numberanalytics.comacademie-sciences.fr Mechanochemical methods, which involve grinding reactants together, can significantly reduce or eliminate the need for solvents. beilstein-journals.org

The use of safer oxidizing agents is another important consideration. Oxone, a non-toxic oxidizing agent that produces benign byproducts, offers a green alternative to traditional heavy metal reagents for oxidizing aromatic aldehydes to carboxylic acids. beilstein-journals.orgscribd.com The reaction can be performed in water or a water-ethanol mixture, simplifying product isolation. scribd.com

Chemo-enzymatic one-pot cascades represent a sophisticated approach to green synthesis. These processes combine chemical and enzymatic steps in a single pot to produce valuable aldehydes from renewable starting materials like phenylpropenes. rsc.org This strategy minimizes waste and energy consumption by reducing the number of separate reaction and purification steps. rsc.org

The following table highlights key green chemistry principles and their application in the synthesis of aromatic aldehydes:

| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis | Example |

| Waste Prevention | One-pot reactions, catalytic processes. numberanalytics.comrsc.org | Chemo-enzymatic cascades for aldehyde production from phenylpropenes. rsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | The Williamson ether synthesis generally has good atom economy. |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. numberanalytics.com | Synthesis of aldehydes from renewable phenylpropenes like eugenol (B1671780) and estragole. rsc.org |

| Design of Safer Chemicals | Using non-toxic reagents and producing less hazardous products. | Use of Oxone as a non-toxic oxidizing agent. scribd.com |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. numberanalytics.com | Palladium-catalyzed cross-coupling reactions. numberanalytics.com |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or conducting solvent-free reactions. uni-regensburg.deacademie-sciences.fr | Light-driven cascade reaction for benzylidenemalononitrile synthesis in water. uni-regensburg.de |

Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound relies on the strategic selection of precursors that provide the necessary carbon skeleton and functional groups. The most common approaches involve the formation of the ether linkage and the presence or subsequent introduction of the aldehyde functionality.

Halogenated Benzaldehyde Derivatives as Synthons

Halogenated benzaldehyde derivatives are versatile synthons, or synthetic building blocks, for the preparation of this compound. beilstein-journals.orgacs.org A common strategy involves the Williamson ether synthesis, where a halogenated benzaldehyde, such as 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde, reacts with a hexyl alkoxide. tandfonline.com The halogen atom acts as a leaving group, which is displaced by the nucleophilic alkoxide to form the desired ether linkage. The reactivity of the halogenated benzaldehyde depends on the nature of the halogen, with iodine being a better leaving group than bromine or chlorine.

Alternatively, a halogenated benzene derivative can first be converted to the corresponding hexyloxybenzene derivative, followed by the introduction of the aldehyde group. For example, o-bromobenzaldehyde can undergo a Sonogashira cross-coupling reaction with 1-hexyne (B1330390) to produce 2-hex-1-ynyl-benzaldehyde, which highlights the utility of halogenated benzaldehydes in forming carbon-carbon bonds. While this specific product is an alkyne derivative, the principle of using a halogenated benzaldehyde as a precursor for substitution reactions is well-established.

The choice of the specific halogenated benzaldehyde can be influenced by its commercial availability, cost, and reactivity in the desired transformation.

Hexyl Halides and Alcohols in Ether Formation

The formation of the hexyloxy group in this compound typically involves either a hexyl halide or a hexyl alcohol as a key precursor. ontosight.aivaia.com In the classic Williamson ether synthesis, a hexyl halide, such as hexyl bromide or hexyl iodide, serves as the electrophile that reacts with a deprotonated salicylaldehyde (2-hydroxybenzaldehyde). vaia.combyjus.com The alkoxide ion of the salicylaldehyde acts as the nucleophile, attacking the carbon atom of the hexyl halide and displacing the halide ion to form the ether bond. byjus.com Primary alkyl halides like hexyl bromide are preferred for this SN2 reaction to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Alternatively, 1-hexanol (B41254) can be used as the precursor to the nucleophilic species. vaia.com The alcohol is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding hexyl alkoxide. vaia.com This alkoxide can then react with a suitable benzaldehyde derivative where the ortho position has a good leaving group, such as a halogen.

Hydrazine (B178648) and its Derivatives in Aldehyde Transformations

Hydrazine (N₂H₄) and its derivatives are important reagents in organic synthesis, particularly for transformations involving the aldehyde functional group. wikipedia.orgiscientific.org While not directly used to synthesize the ether linkage of this compound, they can be employed to modify the aldehyde group or to participate in subsequent reactions.

One of the most well-known applications of hydrazine is the Wolff-Kishner reduction, which converts an aldehyde or ketone into a corresponding alkane. wikipedia.orglibretexts.org This reaction proceeds through a hydrazone intermediate, which is formed by the reaction of the aldehyde with hydrazine. libretexts.org Subsequent treatment with a strong base at high temperatures leads to the reduction of the carbonyl group to a methylene (B1212753) group. libretexts.org

Hydrazine derivatives can also be used to form other functional groups. For example, hydrazides, formed by the reaction of an acyl group with hydrazine, are a significant class of compounds with various applications. iscientific.org Furthermore, hydrazones can serve as nucleophiles in certain C-C bond-forming reactions. researchgate.net The unique reactivity of hydrazine and its derivatives, stemming from their dinitrophenyl and benzylidene groups, makes them versatile in chemical transformations. imist.ma

In the context of this compound, hydrazine could be used in a subsequent step to, for example, convert the aldehyde into a different functional group if a more complex molecule is being synthesized. asianpubs.org

Isolation and Purification Techniques

After the synthesis of this compound, a crucial step is its isolation from the reaction mixture and subsequent purification to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly, the reaction mixture is first subjected to an aqueous workup to remove inorganic salts and water-soluble byproducts. This often involves extraction with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758), followed by washing the organic layer with water or brine.

For non-volatile impurities, distillation is a highly effective purification method for aldehydes like this compound. google.com Distillation can be carried out at atmospheric pressure, but reduced pressure (vacuum distillation) is often preferred to lower the boiling point and prevent thermal decomposition of the compound. google.comgoogle.com

Chromatography is another powerful technique for purifying organic compounds. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system (eluent), can separate the desired product from impurities with different polarities. researchgate.net The progress of the separation can be monitored by thin-layer chromatography (TLC).

In some cases, crystallization can be used for purification if the product is a solid at room temperature and a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

For crude benzaldehyde that may contain acidic impurities, treatment with a base followed by distillation can be an effective purification strategy. google.com It is important to obtain a purified product with improved color stability and olfactory characteristics, especially if it is intended for applications in fragrances or flavors. google.com

The following table summarizes common isolation and purification techniques:

| Technique | Description | Application for this compound |

| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic phases). | Initial workup to remove water-soluble impurities and byproducts. |

| Distillation | Separating liquids with different boiling points. | Purification of the final product, often under reduced pressure to prevent decomposition. google.comgoogle.com |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase as they are carried through by a mobile phase. | Purification from impurities with similar boiling points but different polarities. researchgate.net |

| Crystallization | Separating a solid product from a solution by inducing its precipitation. | Can be used if the compound is a solid and a suitable solvent is available. |

| Washing with Base/Acid | Neutralizing and removing acidic or basic impurities. | Pre-purification step before distillation to remove acidic byproducts. google.com |

Chromatographic Methods for this compound

The purification of this compound and its derivatives frequently employs chromatographic techniques to isolate the target compound from reaction mixtures and byproducts. Column chromatography using silica gel as the stationary phase is a consistently reported method. The choice of the mobile phase, or eluent, is critical for achieving effective separation and is tailored based on the specific polarity of the compound being purified.

For instance, the purification of a fulleropyrrolidine derivative synthesized from this compound was achieved through column chromatography. strath.ac.uk Similarly, related substituted benzaldehydes are purified using silica gel column chromatography with various solvent systems. A common eluent for a bromo- and bis(hexyloxy)-substituted benzaldehyde is a mixture of hexane (B92381) and dichloromethane in a 4:1 volume-for-volume ratio. ust.hk The crude product of a reaction involving 4-(6-(prop-2-ynyloxy)hexyloxy)benzaldehyde was purified on a silica gel column using a hexane-ethyl acetate (B1210297) eluent system. nih.gov

Thin-Layer Chromatography (TLC) on silica plates is also utilized to monitor the progress of reactions involving this compound, for example, using an ethyl acetate/chloroform mixture (1:2 v/v) as the mobile phase. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another analytical method used to characterize the compound. nih.gov

Table 1: Examples of Chromatographic Conditions for this compound and Analogs

| Compound/Reaction Type | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| 4-Bromo-2,5-bis(hexyloxy)benzaldehyde (B13854667) | Column Chromatography | Silica Gel | Hexane/Dichloromethane (4:1 v/v) | Purification |

| 4-(6-(Prop-2-ynyloxy)hexyloxy)benzaldehyde | Column Chromatography | Silica Gel | Hexanes-Ethyl Acetate | Purification |

| Reaction of 5-amino-1,10-phenanthroline with this compound | TLC | Silica | Ethyl Acetate/Chloroform (1:2 v/v) | Reaction Monitoring |

| 3-(Hexyloxy)benzaldehyde | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (4:1 v/v) | Purification |

| 5-Bromo-2,6-bis(hexyloxy)-1-naphthaldehyde | Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:30 v/v) | Purification |

Recrystallization and Other Solid-State Purification Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the selected solvent.

For analogs of this compound, recrystallization is a documented purification step. For example, 4-bromo-2,5-bis(hexyloxy)benzaldehyde can be purified by recrystallization from methanol (B129727), yielding the product as white crystals. umich.edu Another related compound, 1,5-dibromo-2,6-bis(hexyloxy)naphthalene, which is a precursor to an aldehyde, is recrystallized from ethanol (B145695). A derivative, 5-bromo-2,6-bis(hexyloxy)-1-naphthaldehyde, is purified by recrystallization from methanol following column chromatography.

Solvent mixtures are also employed. For instance, N-benzyl-2-(4-hexyloxyphenyl)benzimidazole, a derivative, is recrystallized from a mixture of dichloromethane and ethanol (CH2Cl2/EtOH). umich.edu The selection of an appropriate solvent or solvent system is typically achieved through empirical testing with small amounts of the crude product. pitt.edu

Scale-Up Considerations for Industrial and Large-Scale Synthesis

The large-scale synthesis of this compound requires consideration of factors beyond laboratory-scale procedures, including cost, efficiency, safety, and waste reduction. The most common laboratory synthesis for this class of compounds is the Williamson ether synthesis, which involves reacting a phenol (B47542) (salicylaldehyde) with an alkyl halide (1-bromohexane) in the presence of a base. Current time information in Meløy, NO.testbook.com For industrial applications, this reaction can be adapted. For the related 3-(hexyloxy)benzaldehyde, industrial-scale production may employ continuous flow systems instead of batch reactors to improve heat transfer and shorten reaction times. Cost-effective bases like sodium hydroxide (B78521) pellets and solvent recycling, for instance, the distillation and recovery of N,N-Dimethylformamide (DMF), are used to minimize cost and waste. Phase-transfer catalysis (PTC) is another technique that can be applied to circumvent the need for strictly anhydrous conditions, using catalysts like tetrabutylammonium (B224687) bromide with an aqueous base.

An alternative synthetic route to aromatic aldehydes is the Sommelet reaction, which converts a benzyl halide into an aldehyde using hexamine and water. wikipedia.orgfarmaciajournal.com This reaction has been adapted for industrial production. google.com For large-scale processes, modifications such as one-pot procedures catalyzed by agents like ruthenium chloride in an aqueous medium have been developed to improve the "pot-economy" and reduce the use of organic solvents and excess acid, aligning with principles of green chemistry. thieme-connect.com Such methodologies, while developed for other benzaldehydes, provide a framework for the potential industrial-scale synthesis of this compound, focusing on efficiency, safety, and environmental impact.

Derivatization and Functionalization of 2 Hexyloxy Benzaldehyde

Schiff Base Formation and Characterization

Schiff bases, or imines, are a class of compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org They are widely used as ligands in coordination chemistry due to their synthetic accessibility and the stability of their metal complexes. nih.govmdpi.com

The formation of a Schiff base from 2-(Hexyloxy)benzaldehyde occurs through a nucleophilic addition-elimination reaction with a primary amine. nih.gov The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the aldehyde's carbonyl group, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the final imine product. nih.gov The reaction is typically catalyzed by either an acid or a base and often requires the removal of water to drive the equilibrium toward the product. iosrjournals.org The general reaction is illustrated below:

Figure 1: General synthesis of a Schiff base from this compound and a primary amine.

The synthesis is versatile and can be achieved with a variety of primary amines, including aliphatic and aromatic amines, to produce a diverse range of Schiff base ligands. jocpr.com

D-π-D (donor-π-donor) type ligands are of interest for their electronic and photophysical properties. A Schiff base ligand with a D-π-D architecture can be synthesized using this compound as the D-π component. In this structure, the electron-donating hexyloxy group and the phenyl ring constitute the donor-pi system.

To construct a D-π-D ligand, two equivalents of this compound can be condensed with a primary diamine, which serves as the central donor bridge. The resulting molecule possesses a symmetrical structure where two D-π units are linked through the central amine, creating an extended conjugated system.

Schiff bases derived from salicylaldehyde (B1680747) analogues like this compound are excellent ligands for transition metals, including Ruthenium(II). rsc.org These ligands can coordinate to the metal center, often acting as bidentate (NO) or tetradentate (N₂O₂) donors through the imine nitrogen and the deprotonated phenolic oxygen. nih.govresearchgate.net

The reaction of a pre-synthesized Schiff base ligand with a Ruthenium(II) precursor, such as [RuCl₂(PPh₃)₃], typically results in the formation of a stable coordination complex. researchgate.net For Ruthenium(II), the resulting complexes commonly exhibit an octahedral geometry. nih.govmdpi.com The specific structure and properties of the complex depend on the nature of the Schiff base and the other ancillary ligands coordinated to the ruthenium center. researchgate.netmdpi.com These complexes are characterized using various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal. rsc.org

The hexyloxy (-OC₆H₁₃) group at the ortho position of the benzaldehyde (B42025) ring significantly influences the properties of the resulting Schiff base and its metal complexes in several ways:

Electronic Effects : The oxygen atom of the hexyloxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This electron-donating effect increases the electron density on the Schiff base ligand. In metal complexes, this can affect the redox potential of the metal center and influence its catalytic activity. mdpi.com

Steric Effects : The hexyl chain is a bulky group that introduces steric hindrance around the coordination site. This can influence the geometry of the resulting metal complex, potentially distorting it from an ideal geometry. mdpi.com

Solubility : The long alkyl chain of the hexyloxy group enhances the lipophilicity of the molecule. This generally increases the solubility of the Schiff base ligand and its metal complexes in nonpolar organic solvents, which can be advantageous for synthesis and catalytic applications in such media.

Modification of the Aldehyde Functionality

Beyond Schiff base formation, the aldehyde group of this compound is susceptible to various chemical transformations, most notably oxidation.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, yielding 2-(Hexyloxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents under different conditions. organic-chemistry.org The selection of a particular method may depend on factors such as substrate compatibility, desired yield, and reaction conditions. Several effective methods for the oxidation of aromatic aldehydes have been reported. rsc.orgmdpi.com

Below is a table summarizing some common methods for the oxidation of aldehydes to carboxylic acids, which are applicable to this compound.

| Oxidant(s) | Catalyst/Reagent | Solvent | General Characteristics |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Water or Acetonitrile (B52724)/Water | Mild, efficient, and environmentally friendly alternative to metal-mediated oxidations. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Vanadyl acetylacetonate (B107027) [VO(acac)₂] | Acetonitrile | Offers high selectivity, functional group compatibility, and short reaction times. organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | Hydrogen Peroxide (H₂O₂) | Aqueous-organic mixed solvents | The reaction is conducted at a regulated pH; H₂O₂ acts as a scavenger for the hypochlorous acid byproduct. google.com |

| Oxygen (O₂) | N-Hydroxyphthalimide (NHPI) | Organic solvent or water | An aerobic oxidation method that avoids the use of transition metals or hazardous oxidants. organic-chemistry.org |

These methods provide reliable pathways to convert this compound into 2-(Hexyloxy)benzoic acid, a valuable intermediate for further synthetic applications.

Reduction Reactions to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2-(hexyloxy)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using several common reducing agents. The choice of reagent can depend on the desired selectivity and reaction conditions.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com It is an effective method for reducing aldehydes to primary alcohols.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are powerful sources of hydride ions (H⁻) that efficiently reduce aldehydes. libretexts.orgchemguide.co.uk Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminium hydride is a much stronger reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk

The general reaction is the addition of two hydrogen atoms across the carbonyl double bond.

Table 1: Common Reducing Agents for the Conversion of this compound to (2-(Hexyloxy)phenyl)methanol

| Reagent | General Conditions | Product |

|---|---|---|

| H₂/Pd, Pt, or Ni | Pressurized H₂ gas, suitable solvent (e.g., ethanol) | (2-(Hexyloxy)phenyl)methanol |

| NaBH₄ | Methanol (B129727) or ethanol (B145695) solvent, room temperature | (2-(Hexyloxy)phenyl)methanol |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic, making it susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This nucleophilic addition reaction is a cornerstone of carbonyl chemistry, leading to the formation of a new carbon-carbon bond and converting the carbonyl group into an alcohol after an aqueous workup. libretexts.orgkhanacademy.org

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. pressbooks.pub

Protonation: An acidic workup protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final alcohol product. pressbooks.publibretexts.org

The reactivity of this compound in these reactions is influenced by the electron-donating nature of the ortho-hexyloxy group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by acidic workup, produces a secondary alcohol. libretexts.orgyoutube.com

Table 2: Examples of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Alkoxide | 1-(2-(Hexyloxy)phenyl)ethanol | Secondary Alcohol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Alkoxide | (2-(Hexyloxy)phenyl)(phenyl)methanol | Secondary Alcohol |

| Hydrogen cyanide (HCN) | Cyanohydrin alkoxide | 2-Hydroxy-2-(2-(hexyloxy)phenyl)acetonitrile | Cyanohydrin |

Modifications of the Hexyloxy Chain

The hexyloxy side chain offers opportunities for modification, which can significantly alter the physicochemical properties of the resulting derivatives.

Chain Length Variation and its Impact on Derivative Properties

Varying the length of the alkoxy chain (e.g., from methoxy (B1213986) to octyloxy) is a common strategy to fine-tune the physical properties of organic molecules. rsc.org In the context of 2-alkoxybenzaldehyde derivatives, changing the chain length from the six carbons of the hexyloxy group can systematically alter properties such as lipophilicity, solubility, and thermal characteristics.

Increasing the alkyl chain length generally leads to:

Increased Lipophilicity: Longer alkyl chains make the molecule more nonpolar, increasing its solubility in nonpolar organic solvents and decreasing its solubility in polar solvents.

Changes in Thermal Properties: Melting and boiling points are affected by changes in van der Waals forces and molecular packing, which are dependent on chain length.

Influence on Self-Assembly: For derivatives used in materials science, such as liquid crystals, the chain length is a critical parameter that influences the formation and stability of mesophases.

Table 3: Predicted Impact of Alkoxy Chain Length on Properties of 2-Alkoxybenzaldehyde Derivatives

| Alkoxy Group | Chain Length | Expected Relative Lipophilicity | Expected Relative Polarity |

|---|---|---|---|

| Ethoxy (-OC₂H₅) | Short | Low | High |

| Butoxy (-OC₄H₉) | Medium | Moderate | Moderate |

| Hexyloxy (-OC₆H₁₃) | Reference | Reference | Reference |

| Octyloxy (-OC₈H₁₇) | Long | High | Low |

| Decyloxy (-OC₁₀H₂₁) | Very Long | Very High | Very Low |

Introduction of Other Alkoxy Substituents

The hexyloxy group can be replaced with other alkoxy substituents to modify the steric and electronic environment around the aldehyde. This is typically achieved via the Williamson ether synthesis, starting from 2-hydroxybenzaldehyde and an appropriate alkyl halide in the presence of a base.

Introducing different alkoxy groups can have significant effects:

Steric Hindrance: A bulky substituent like a tert-butoxy (B1229062) group will provide more steric hindrance around the ortho position compared to a linear hexyloxy group, potentially influencing the reactivity of the adjacent aldehyde.

Electronic Effects: While all alkoxy groups are electron-donating through resonance, subtle differences can arise, which may affect the reactivity of both the aldehyde and the aromatic ring.

Introduction of Functionality: The alkoxy chain itself can be functionalized, for example, by introducing a double bond or another functional group, to create more complex derivatives.

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is active towards electrophilic aromatic substitution, allowing for the introduction of various substituents.

Halogenation and its Effect on Reactivity

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. The position of substitution is dictated by the directing effects of the existing substituents: the hexyloxy group (-OC₆H₁₃) and the aldehyde group (-CHO).

Directing Effects: The hexyloxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The aldehyde group is a deactivating, meta-directing group. In an electrophilic substitution reaction, the strongly activating hexyloxy group will control the position of the incoming electrophile.

Therefore, halogenation is expected to occur primarily at the positions ortho and para to the hexyloxy group. Since the ortho position (position 1) is already substituted by the aldehyde, the main products will be substitution at position 5 (para to the hexyloxy) and position 3 (ortho to the hexyloxy).

The introduction of a halogen atom has two main effects on reactivity:

Ring Deactivation: As halogens are electronegative, they withdraw electron density from the aromatic ring through induction, making it less reactive towards further electrophilic substitution.

Modified Carbonyl Reactivity: The electronic nature of the ring is altered, which can have a minor inductive effect on the electrophilicity of the aldehyde's carbonyl carbon. For instance, a halogen para to the aldehyde would be electron-withdrawing, potentially making the carbonyl carbon slightly more electrophilic.

Table 4: Potential Products of Monobromination of this compound

| Product Name | Position of Bromine | Influence on Reactivity |

|---|---|---|

| 5-Bromo-2-(hexyloxy)benzaldehyde | Para to hexyloxy group | Aromatic ring is deactivated for further substitution. |

| 3-Bromo-2-(hexyloxy)benzaldehyde | Ortho to hexyloxy group | Aromatic ring is deactivated; potential steric influence on the aldehyde. |

Nitration and other Electrophilic Aromatic Substitutions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents already present on the ring: the aldehyde (-CHO) group and the hexyloxy (-OC₆H₁₃) group.

The hexyloxy group is an ortho-, para-directing group. The oxygen atom, being highly electronegative, withdraws electron density through the sigma bond (inductive effect), but more significantly, it donates electron density to the aromatic ring through resonance by its lone pairs. This resonance effect increases the electron density at the ortho and para positions, thereby activating these positions for attack by an electrophile.

Conversely, the aldehyde group is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making the ring less reactive towards electrophiles. The withdrawal is most pronounced at the ortho and para positions, which leaves the meta position as the most electron-rich and thus the preferred site for electrophilic attack.

In this compound, these two groups exert competing influences. The hexyloxy group at position 2 strongly activates positions 4 (para) and 6 (ortho). The aldehyde group at position 1 deactivates the entire ring but directs incoming electrophiles to positions 3 and 5 (meta). The powerful activating, ortho-, para-directing nature of the alkoxy group typically dominates over the deactivating, meta-directing effect of the aldehyde. Therefore, electrophilic substitution is expected to occur preferentially at the positions activated by the hexyloxy group.

Nitration, a typical EAS reaction, is generally carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. For this compound, the primary products would be 2-(hexyloxy)-5-nitrobenzaldehyde and, to a lesser extent, 2-(hexyloxy)-3-nitrobenzaldehyde, resulting from substitution at the para and ortho positions relative to the powerful hexyloxy director, respectively. Substitution at position 6 is sterically hindered by the adjacent hexyloxy group.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites for Nitration |

| -CHO (Aldehyde) | 1 | Deactivating (Resonance & Inductive Withdrawal) | Meta-director | Positions 3, 5 |

| -OC₆H₁₃ (Hexyloxy) | 2 | Activating (Resonance Donation) | Ortho-, Para-director | Positions 4, 6 |

| Combined Effect | - | The activating -OC₆H₁₃ group dominates. | Ortho-, Para- to the hexyloxy group | Major: Position 4; Minor: Position 6 (sterically hindered) |

Synthesis of Polymeric Materials Incorporating this compound Moieties

The unique combination of a reactive aldehyde group, a stable aromatic ring, and a flexible alkyl chain makes this compound a valuable building block for the synthesis of specialized polymeric materials.

Precursors for Polymers and Dyes

The aldehyde functional group is highly versatile and can participate in a variety of polymer-forming reactions. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines to form Schiff bases (imines). These reactions can be exploited to incorporate the this compound moiety into polymer backbones or as pendant groups.

While specific research on polymers derived exclusively from this compound is not widely documented, its structural motifs are found in various classes of polymers and dyes. Benzaldehyde and its derivatives are used to create antimicrobial polymers by immobilization onto polymer carriers. The aldehyde group's reactivity is key to forming covalent bonds with the polymer matrix. Similarly, in dye synthesis, the aldehyde can be used to form conjugated systems, such as styryl dyes, through condensation reactions. The hexyloxy group enhances solubility in organic media and can influence the final material's physical properties, such as its glass transition temperature and processability.

Table 2: Potential Polymerization and Dye Synthesis Reactions Involving this compound

| Reaction Type | Co-reactant | Linkage Formed | Potential Application |

| Schiff Base Condensation | Primary Amines (e.g., diamines) | Imine (-C=N-) | Thermosetting resins, liquid crystal polymers, chemosensors |

| Knoevenagel Condensation | Compounds with active methylene groups | Carbon-carbon double bond (-C=C-) | Synthesis of conjugated polymers, styryl dyes |

| Wittig Reaction | Phosphonium ylides | Carbon-carbon double bond (-C=C-) | Creation of specific olefinic linkages in polymer backbones |

Role in Liquid Crystal Technology

The molecular architecture of this compound is highly conducive to its use as a precursor for liquid crystalline materials. Molecules that exhibit liquid crystal (mesomorphic) phases typically consist of a rigid core and one or more flexible terminal chains. In this compound, the benzene ring provides the rigid core, while the hexyloxy group acts as a flexible alkyl tail.

This structure allows it to be a key component in the synthesis of calamitic (rod-like) liquid crystals. A common strategy involves the formation of a Schiff base by reacting an alkoxy-substituted benzaldehyde with an aniline (B41778) derivative, which also contains a flexible tail. researchgate.netnih.govnih.govresearchgate.net This reaction extends the rigid core of the molecule by forming an imine linkage, resulting in a larger, elongated structure that is more likely to exhibit mesomorphic behavior.

For example, the reaction of this compound with an aniline derivative, such as 4-alkoxyaniline, would produce a Schiff base with two terminal alkyl chains. The length of these chains is a critical factor in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netresearchgate.net The presence of alkoxy chains contributes to the necessary molecular polarizability and intermolecular interactions that lead to the formation of these ordered, fluid phases. researchgate.net Benzaldehyde derivatives are also used in the synthesis of photo-crosslinkable polymers for creating alignment layers in liquid crystal devices. researchgate.net

Table 3: Structural Features of this compound for Liquid Crystal Synthesis

| Molecular Component | Function in Liquid Crystal Structure | Contribution to Mesomorphic Properties |

| Benzene Ring | Rigid Core | Provides structural anisotropy and stability. |

| Aldehyde Group (-CHO) | Reactive Site for Core Extension | Enables formation of larger, more rigid structures (e.g., via Schiff base linkage). |

| Hexyloxy Group (-OC₆H₁₃) | Flexible Terminal Chain | Lowers the melting point and promotes the formation of ordered fluid phases. |

Spectroscopic and Analytical Investigations of 2 Hexyloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 2-(Hexyloxy)benzaldehyde provides a proton map of the molecule. The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically in the range of 9.5-10.0 ppm. oregonstate.edudocbrown.info The protons on the aromatic ring resonate in the 6.0-9.5 ppm region, with their specific shifts influenced by the electron-donating hexyloxy group and the electron-withdrawing aldehyde group. oregonstate.edupdx.edu The protons of the hexyloxy chain are found in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the aromatic oxygen (O-CH₂) is deshielded and typically appears between 3.5 and 5.5 ppm. oregonstate.edu The other methylene groups of the alkyl chain resonate at higher fields, and the terminal methyl group protons are the most shielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on typical chemical shift ranges and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | ~10.4 | Singlet (s) |

| Aromatic (H-6) | ~7.8 | Doublet of doublets (dd) |

| Aromatic (H-4) | ~7.5 | Triplet of doublets (td) |

| Aromatic (H-3) | ~7.1 | Doublet (d) |

| Aromatic (H-5) | ~7.0 | Triplet (t) |

| Methylene (-OCH₂-) | ~4.1 | Triplet (t) |

| Methylene (-OCH₂CH₂ -) | ~1.8 | Quintet |

| Methylene (-(CH₂)₃-) | ~1.3-1.5 | Multiplet (m) |

| Methyl (-CH₃) | ~0.9 | Triplet (t) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. oregonstate.edu The six carbons of the benzene (B151609) ring typically resonate between 110 and 165 ppm. wisc.edu The carbon atom attached to the electron-withdrawing aldehyde group (C-1) and the carbon atom attached to the electron-donating hexyloxy group (C-2) are significantly affected. The carbons of the hexyloxy aliphatic chain appear in the upfield region, generally below 80 ppm. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift ranges and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C HO) | ~191 |

| Aromatic (C-2, C-O) | ~162 |

| Aromatic (C-4) | ~136 |

| Aromatic (C-6) | ~129 |

| Aromatic (C-1, C-CHO) | ~125 |

| Aromatic (C-5) | ~121 |

| Aromatic (C-3) | ~113 |

| Methylene (-OC H₂-) | ~69 |

| Methylene (-O-CH₂-C H₂-) | ~32 |

| Methylene (-CH₂-C H₂-CH₃) | ~29 |

| Methylene (-O-(CH₂)₂-C H₂-) | ~26 |

| Methylene (-O-(CH₂)₃-C H₂-) | ~23 |

| Methyl (-C H₃) | ~14 |

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D spectra, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. wikipedia.orghuji.ac.il For this compound, COSY would show correlations between adjacent protons within the hexyloxy chain (e.g., between the -OCH₂- protons and the -OCH₂CH₂- protons) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. wikipedia.orghuji.ac.il HSQC would be used to unambiguously link each proton signal in the ¹H spectrum (e.g., the -OCH₂- protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. huji.ac.il It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the aldehyde proton and the aromatic carbons C-1 and C-6, and between the -OCH₂- protons and the aromatic carbon C-2, confirming the connectivity of the substituents to the benzene ring.

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations in solution. NMR spectroscopy is a primary tool for investigating these conformational equilibria. auremn.org.br Key areas of flexibility include rotation around the Ar-CHO bond, the Ar-O bond, and the C-C and C-O bonds of the hexyloxy side chain.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of different protons. A NOESY experiment could, for example, reveal through-space interactions between the aldehyde proton and the ortho protons of the hexyloxy chain, providing insight into the preferred orientation of the aldehyde group relative to the ether linkage. Furthermore, variable temperature NMR studies can be used to analyze changes in chemical shifts or coupling constants, which can provide thermodynamic parameters for the equilibrium between different conformers. researchgate.netrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The most prominent feature in the IR spectrum of an aldehyde is the intense absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. mit.edu For aromatic aldehydes, this band is typically found in the region of 1685-1710 cm⁻¹; the conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aliphatic aldehydes (1720-1740 cm⁻¹). libretexts.org The IR spectrum of this compound available in the NIST Chemistry WebBook shows a strong absorption characteristic of this C=O stretch. nist.govnist.gov

Table 3: Key IR Absorption Band for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde Carbonyl | C=O Stretch | ~1685 |

The position of this band confirms the presence of an aldehyde functional group conjugated with the benzene ring. The ortho-hexyloxy group may exert a minor electronic effect on the precise frequency of this absorption. Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as one or two moderate bands between 2830 and 2695 cm⁻¹. mit.edu

Identification of Ether C-O-C Stretches

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the ether linkage. The C-O-C stretching vibrations are key indicators of the ether functional group. In aromatic ethers, two distinct stretching vibrations are typically observed: the aryl-alkyl ether C-O-C asymmetric and symmetric stretches.

For this compound, the asymmetric C-O-C stretching vibration is expected to produce a strong absorption band in the region of 1260-1200 cm⁻¹. This band arises from the stretching of the C-O bond between the aromatic ring and the ether oxygen. The symmetric C-O-C stretching vibration is anticipated to appear as a weaker band in the 1075-1020 cm⁻¹ range, corresponding to the stretching of the O-alkyl bond. Analysis of the FT-IR spectrum of this compound from the NIST database reveals a prominent peak consistent with the asymmetric C-O-C stretch. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in this compound |

| Asymmetric Aryl-Alkyl C-O-C Stretch | 1260-1200 | ~1245 |

| Symmetric Aryl-Alkyl C-O-C Stretch | 1075-1020 | ~1040 |

Data is interpreted from the NIST IR spectrum of this compound and general IR absorption tables. nist.govstackexchange.com

Analysis of Aliphatic and Aromatic Vibrational Modes

The FT-IR spectrum of this compound is further characterized by vibrational modes originating from its aliphatic and aromatic components.

Aromatic Vibrational Modes: The presence of the benzene ring gives rise to several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. docbrown.info In the spectrum of this compound, these appear as a series of weak to medium bands. nist.gov Aromatic C=C stretching vibrations within the benzene ring result in a series of sharp peaks in the 1600-1450 cm⁻¹ region. For this compound, prominent peaks are observed at approximately 1600 cm⁻¹ and 1490 cm⁻¹. nist.gov

Aliphatic Vibrational Modes: The hexyloxy group contributes characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the hexyl chain are observed as strong absorptions in the 2960-2850 cm⁻¹ range. uhcl.edu Specifically, the asymmetric and symmetric stretches of the -CH₂ and -CH₃ groups can be distinguished in this region. The spectrum of this compound clearly shows strong absorptions around 2935 cm⁻¹ and 2870 cm⁻¹. nist.gov C-H bending vibrations for the aliphatic chain are expected in the 1465-1375 cm⁻¹ range.

Aldehyde Vibrational Modes: The aldehyde functional group has a very strong and characteristic C=O stretching vibration. In aromatic aldehydes like this compound, this band is typically found in the 1710-1685 cm⁻¹ range due to conjugation with the aromatic ring. spectroscopyonline.com The spectrum of this compound shows a very strong absorption at approximately 1685 cm⁻¹. nist.gov The aldehyde C-H stretch is another diagnostic feature, appearing as two weak bands around 2850-2700 cm⁻¹. orgchemboulder.com One of these can sometimes be obscured by the aliphatic C-H stretches, but a peak around 2720 cm⁻¹ is often visible. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in this compound |

| Aromatic C-H Stretch | 3100-3000 | ~3065 |

| Aliphatic C-H Stretch | 2960-2850 | ~2935, 2870 |

| Aldehyde C-H Stretch | 2850-2700 | ~2740 |

| Aldehyde C=O Stretch | 1710-1685 | ~1685 |

| Aromatic C=C Stretch | 1600-1450 | ~1600, 1490 |

Data is interpreted from the NIST IR spectrum of this compound and general IR absorption tables. nist.govdocbrown.infospectroscopyonline.comorgchemboulder.com

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In the context of this compound, ESI-MS would typically be performed in the positive ion mode. The resulting spectrum would be expected to show a prominent protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

For this compound (C₁₃H₁₈O₂), the molecular weight is approximately 206.28 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.29. Adduct formation with solvent cations, such as sodium [M+Na]⁺ (m/z ≈ 229.27), is also common in ESI-MS.

Studies on aromatic aldehydes using ESI-MS have shown the formation of unique adducts. For instance, when methanol (B129727) is used as the solvent, an [M+15]⁺ ion can be formed through an in-source aldol-type reaction. nih.gov This suggests that the choice of solvent can influence the observed ions in the ESI-MS spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a powerful technique for the analysis of volatile compounds like this compound. The mass spectrum of this compound from the NIST database shows a distinct fragmentation pattern under EI conditions. nist.gov

The molecular ion peak (M⁺) is observed at an m/z of 206, corresponding to the molecular weight of the compound. The fragmentation of aromatic ethers is characterized by cleavage of the C-C bond beta to the aromatic ring. whitman.edu For this compound, a major fragmentation pathway involves the loss of the hexyl chain, leading to the formation of a stable ion.

A significant fragmentation pathway involves McLafferty rearrangement, where a gamma-hydrogen from the alkyl chain is transferred to the carbonyl oxygen, followed by beta-cleavage. This would result in the elimination of a neutral alkene (hexene, C₆H₁₂) and the formation of a radical cation of 2-hydroxybenzaldehyde with an m/z of 122. Subsequent loss of a hydrogen atom would lead to a stable ion at m/z 121, which is often a base peak in the spectra of such compounds. The NIST mass spectrum of this compound shows a prominent peak at m/z 121. nist.gov Alpha-cleavage next to the ether oxygen can lead to the loss of a C₅H₁₁ radical, resulting in an ion at m/z 135.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅O]⁺ | Loss of hexene via McLafferty rearrangement followed by loss of H• |

| 93 | [C₆H₅O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data is based on the NIST Electron Ionization mass spectrum of this compound and general fragmentation principles. nist.govdocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The molecular formula of this compound is C₁₃H₁₈O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu), hydrogen (¹H = 1.007825 amu), and oxygen (¹⁶O = 15.994915 amu), the theoretical monoisotopic mass of the neutral molecule can be calculated.

Theoretical Exact Mass Calculation:

(13 x 12.000000) + (18 x 1.007825) + (2 x 15.994915) = 156.000000 + 18.14085 + 31.98983 = 206.13068 amu

In an HRMS experiment, the measured mass of the molecular ion would be very close to this theoretical value, allowing for the unambiguous confirmation of the elemental formula C₁₃H₁₈O₂. libretexts.org This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

| Ion | Molecular Formula | Theoretical Exact Mass (amu) |

| [M]⁺ | [C₁₃H₁₈O₂]⁺ | 206.13068 |

| [M+H]⁺ | [C₁₃H₁₉O₂]⁺ | 207.13851 |

| [M+Na]⁺ | [C₁₃H₁₈O₂Na]⁺ | 229.12042 |

Theoretical exact masses are calculated based on the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing chromophores, such as the benzaldehyde (B42025) moiety in this compound, absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of benzaldehyde and its derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions. elte.hu

π → π transitions:* These are typically high-energy transitions and result in strong absorption bands. For benzaldehyde, a strong π → π* transition is observed around 240-250 nm. This transition involves the excitation of an electron from a π bonding orbital of the conjugated system (benzene ring and carbonyl group) to a π* antibonding orbital.

n → π transitions:* These are lower-energy transitions and result in weaker absorption bands. They involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. For benzaldehyde, this transition appears as a weak band around 280-290 nm.

For this compound, the presence of the hexyloxy group, an auxochrome, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde. This is due to the electron-donating nature of the alkoxy group, which extends the conjugation and lowers the energy gap between the molecular orbitals. Therefore, the λₘₐₓ values for this compound are predicted to be slightly higher than those of benzaldehyde.

| Electronic Transition | Expected λₘₐₓ Range (nm) for Alkoxybenzaldehydes | Description |

| π → π | 250-260 | High intensity, excitation of π electrons in the conjugated system. |

| n → π | 285-300 | Low intensity, excitation of non-bonding electrons on the carbonyl oxygen. |

Expected values are based on the known spectrum of benzaldehyde and the expected effect of an alkoxy substituent. elte.humasterorganicchemistry.com

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of aromatic aldehydes like this compound are characterized by absorption bands in the ultraviolet (UV) region, arising from the promotion of electrons from lower to higher energy molecular orbitals. The principal electronic transitions observed are the π → π* and n → π* transitions. libretexts.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (high molar absorptivity, ε) and are associated with the conjugated system formed by the benzene ring and the carbonyl group. For the parent compound, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), UV absorption maxima corresponding to these transitions are observed. researchgate.netnih.gov For instance, in methanol, a derivative like salicylaldehyde benzoylhydrazone shows absorption maxima at 221 nm and 304 nm, which are ascribed to π→π* transitions of the aromatic rings and the azomethine and carbonyl moieties, respectively. researchgate.net

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are characteristically of much lower intensity (low ε) compared to π → π* transitions and occur at longer wavelengths. uzh.ch In salicylaldehyde derivatives, these transitions can be observed as distinct bands or shoulders; for example, a shoulder around 342 nm in salicylaldehyde benzoylhydrazone is attributed to the n→π* transition. researchgate.net Another report identifies a prominent UV absorption for salicylaldehyde itself at approximately 325 nm. rsc.org

The presence of the hexyloxy group at the ortho position is expected to influence the precise wavelengths of these absorption maxima compared to unsubstituted benzaldehyde or salicylaldehyde.

Table 1: Typical Electronic Transitions and Absorption Maxima for Salicylaldehyde Derivatives

| Electronic Transition | Associated Molecular Orbitals | Typical Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | 220-310 nm | High |

| n → π | n (non-bonding) → π (antibonding) | 320-350 nm | Low |

Influence of Conjugation and Substituents on UV-Vis Spectra

The positions and intensities of absorption bands in the UV-Vis spectra of this compound and its derivatives are significantly influenced by the extent of electronic conjugation and the nature of substituents on the molecule. shimadzu.com

Influence of Conjugation: The core structure of this compound contains a conjugated system comprising the benzene ring and the aldehyde group. Extending this conjugation, for example, by forming derivatives such as Schiff bases (imines), causes a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift). utoronto.ca This occurs because increasing the extent of the conjugated π-electron system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com Consequently, less energy (i.e., light of a longer wavelength) is required to induce the π → π* electronic transition. libretexts.org This effect is often accompanied by an increase in the intensity of the absorption (a hyperchromic effect). utoronto.ca For example, the synthesis of a Schiff base from salicylaldehyde and ethylenediamine (B42938) results in a bathochromic shift of the maximum wavelength from 324 nm and 328 nm to 335 nm. researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a sample. This method provides a crucial verification of a compound's empirical formula by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula. icm.edu.pl

For this compound, the molecular formula is C₁₃H₁₈O₂. nih.govnist.govnist.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , O: 15.999 g/mol ) and the molecular weight of the compound (206.28 g/mol ). nist.gov

The verification process involves analyzing a pure sample of the compound in an elemental analyzer and comparing the resulting percentages to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's assigned molecular formula and purity. This technique is routinely applied to verify the successful synthesis of both the primary compound and its derivatives. icm.edu.pl

Table 2: Elemental Analysis Data for this compound (C₁₃H₁₈O₂)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 75.69% | 75.5 - 75.9% |

| Hydrogen (H) | 8.80% | 8.7 - 8.9% |

| Oxygen (O) | 15.51% | 15.4 - 15.6% |

X-ray Diffraction Studies of Crystalline Derivatives

The formation of Schiff base derivatives from this compound and various primary amines often yields stable, crystalline solids. nih.gov An X-ray crystallographic study of such a derivative would involve mounting a single crystal on a diffractometer and collecting diffraction data. sphinxsai.com The resulting data is used to solve and refine the crystal structure, yielding key crystallographic parameters.

For example, a study on a related Schiff base, (E)-5-(diethylamino)-2-((phenylimino)methyl)phenol, revealed an orthorhombic crystal system with the space group P 2₁2₁2₁. sphinxsai.com Such studies confirm the molecular connectivity and stereochemistry (e.g., the E/Z configuration of the imine bond) and quantify the planarity or non-planarity of the molecule. nih.gov The analysis of intermolecular contacts helps in understanding the forces that stabilize the crystal lattice. nih.gov

Table 3: Representative Crystallographic Data for a Benzaldehyde-Derived Schiff Base

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | a = x.xxxx Å, b = y.yyyy Å, c = z.zzzz Å |

| Volume (V) | xxxx.x ų |

| Molecules per Unit Cell (Z) | 8 |

| Final R-index (R₁) | <0.05 |

Note: The values presented are illustrative for a representative crystalline derivative and are not specific to a this compound derivative unless explicitly sourced.

Computational Chemistry and Theoretical Studies of 2 Hexyloxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. For molecules like 2-(hexyloxy)benzaldehyde, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy. nih.govconicet.gov.ar

The first step in most computational analyses is geometry optimization, a process that locates the minimum energy conformation of the molecule. uci.edunih.gov This reveals the most stable three-dimensional arrangement of the atoms and provides foundational data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry optimization would confirm the planarity of the benzene (B151609) ring. The orientation of the aldehyde (-CHO) and hexyloxy (-O-(CH₂)₅CH₃) substituents relative to the ring is crucial. Studies on similar molecules, such as 2-methoxybenzaldehyde, show that the substituents arrange to minimize steric hindrance while optimizing electronic interactions. nih.govresearchgate.net The aldehyde group is expected to be coplanar with the ring to maximize conjugation. The C(ring)-O-C(alkyl) bond angle of the ether linkage and the initial torsion of the hexyloxy chain are key parameters determined during optimization.

Below is a table of predicted geometrical parameters for this compound, based on DFT calculations of analogous structures. nih.govresearchgate.net

| Parameter | Atoms Involved | Predicted Value | Comment |

|---|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å | Typical for an aromatic aldehyde carbonyl group. |

| Bond Length | C(ring)-C(aldehyde) | ~1.48 Å | Standard single bond length between sp² carbons. |

| Bond Length | C(ring)-O (ether) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |